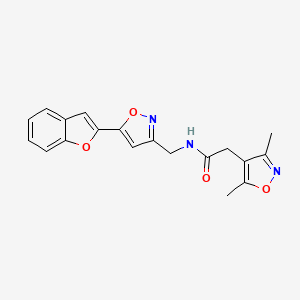

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked via a methyl group to an acetamide moiety substituted with a 3,5-dimethylisoxazole ring. Its synthesis likely involves multi-step heterocyclic coupling and functionalization, though specific protocols remain proprietary or unpublished.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-11-15(12(2)25-21-11)9-19(23)20-10-14-8-18(26-22-14)17-7-13-5-3-4-6-16(13)24-17/h3-8H,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFNTBIQUTXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and isoxazole intermediates. The benzofuran moiety can be synthesized through electrophilic substitution reactions involving salicylaldehyde and trioxane in the presence of glacial acetic acid and a catalytic amount of concentrated sulfuric acid . The isoxazole ring can be formed via the reaction of terminal alkynes with n-butyllithium, followed by aldehyde treatment and subsequent reaction with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazole compounds.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer properties, particularly in the development of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The isoxazole ring can interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis, which is relevant for its anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound lacks a thiadiazole ring, instead prioritizing dual isoxazole systems and a benzofuran group. This may enhance π-π stacking interactions compared to 6 or 8a–c , which rely on thiadiazole-mediated planar rigidity.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Key Observations :

- The target compound’s inferred IR C=O stretch (~1650–1700 cm⁻¹) aligns with acetamide carbonyls, distinct from the benzamide C=O in 6 (1606 cm⁻¹) or ester carbonyls in 8b (1715 cm⁻¹).

- Higher melting points in 8a (290°C) and 6 (160°C) suggest greater crystallinity due to thiadiazole and benzamide rigidity, whereas the target compound’s melting point may vary based on substituent flexibility.

Reactivity and Functionalization

Compounds 8a–c demonstrate reactivity with active methylene compounds to form pyridine or nicotinic acid derivatives . By contrast, the target compound’s isoxazole and benzofuran rings may favor electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions. The dimethylisoxazole group could also sterically hinder further functionalization, unlike the more accessible thiadiazole in 6 .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety linked to an isoxazole ring, which is believed to contribute to its biological activity. The molecular formula is with a molecular weight of 396.45 g/mol. The structural complexity may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3 |

| Molecular Weight | 396.45 g/mol |

| CAS Number | 1105243-38-6 |

Anticancer Activity

Research indicates that N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound is thought to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and cell proliferation. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells.

Case Studies :

- Colon Cancer : In vitro studies demonstrated that the compound significantly reduced cell viability in colon cancer cell lines (HCT116 and HT29) with IC50 values in the low micromolar range.

- Breast Cancer : The compound also exhibited cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB-231), suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Minimum Inhibitory Concentration (MIC) values were determined, indicating effective antibacterial properties:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structure-Activity Relationship

The structure of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide suggests that modifications in the isoxazole or benzofuran rings could enhance or diminish its biological activity. For instance, the presence of electron-donating groups on the aromatic rings has been correlated with increased anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

-

Isoxazole ring formation : Cyclization of hydroxylamine derivatives with diketones or alkynes under reflux conditions (e.g., ethanol, 5–10 hours) .

-

Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in DMF or acetic acid, as described for analogous acetamide derivatives .

-

Yield optimization : Adjusting molar ratios (e.g., 1:1.5 for reactants to catalysts) and temperature (e.g., 80–100°C for cyclization). Reported yields for similar compounds range from 70% to 80% .

Data Table :

Step Reagents/Conditions Yield (%) Reference Isoxazole formation Hydroxylamine HCl, K₂CO₃, ethanol, reflux 70–80 Amide coupling EDC/HOBt, DMF, RT 75–85

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1600–1670 cm⁻¹ and isoxazole C=N at ~1550 cm⁻¹ .

- NMR : Key signals include benzofuran protons (δ 7.2–7.8 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 348–506 for related structures) and fragmentation patterns validate the backbone .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10 over 20 minutes) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what validation strategies are recommended?

- Methodological Answer :

-

Target prediction : Use AutoDock Vina or Schrödinger Suite to dock the compound into binding pockets of enzymes (e.g., COX-2, kinases) or receptors. Prioritize targets based on binding affinity (ΔG ≤ -8 kcal/mol) .

-

Validation : Compare docking results with experimental assays (e.g., enzyme inhibition IC₅₀, cellular viability assays). For example, analogs with benzofuran moieties showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~5–10 µM) .

Data Table :

Target Protein Predicted ΔG (kcal/mol) Experimental IC₅₀ (µM) Reference COX-2 -9.2 8.5 ± 1.2 Aurora kinase -8.7 12.3 ± 2.1

Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer assays).

- Structural analogs : Compare substituent effects. For example, 3,5-dimethylisoxazole analogs showed enhanced metabolic stability over phenyl derivatives, explaining potency variations .

- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified benzofuran (e.g., electron-withdrawing groups) or isoxazole (e.g., bulkier alkyl chains) moieties .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond donors/acceptors (e.g., acetamide NH and isoxazole O) .

- In vitro profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map selectivity. For example, thiophene-substituted analogs showed 10-fold higher affinity for serotonin receptors than benzofuran derivatives .

Key Methodological Takeaways

- Synthesis : Prioritize carbodiimide-mediated amide coupling and cyclization under reflux.

- Characterization : Combine NMR, IR, and MS for structural confirmation.

- Bioactivity : Validate computational predictions with enzyme assays and SAR studies.

- Data conflicts : Address variability via standardized assays and meta-analytical approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.